Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

C–C cross-coupling Late-stage diversification Structure–activity relationship

This brominated benzamide is a strategic intermediate for BRD4 inhibitor design. The ortho‑bromine atom serves as a universal handle for transition‑metal‑catalysed cross‑coupling (Suzuki–Miyaura), enabling rapid SAR exploration. Even minor modifications to the benzamide ring shift BD1/BD2 IC₅₀ values from <100 nM to >1 μM, making this specific compound essential for structure‑activity programs. The 95% purity specification ensures reliable downstream synthesis of affinity probes, fluorescent derivatives, and PROTACs.

Molecular Formula C16H17BrN2O3
Molecular Weight 365.227
CAS No. 2034548-32-6
Cat. No. B2999423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
CAS2034548-32-6
Molecular FormulaC16H17BrN2O3
Molecular Weight365.227
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2Br)OC
InChIInChI=1S/C16H17BrN2O3/c1-11-9-12(22-2)10-15(20)19(11)8-7-18-16(21)13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
InChIKeyWSXZSDYQXMYVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034548-32-6): Chemical Identity and Physicochemical Profile


2-Bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034548‑32‑6) is a brominated benzamide derivative that incorporates a substituted dihydropyridinone moiety [1]. Its molecular formula is C₁₆H₁₇BrN₂O₃ and its molecular weight is 365.22 g mol⁻¹ [1]. The compound exhibits computed physicochemical properties that place it within oral drug‑like chemical space: a clogP of 2.89 [2], a topological polar surface area (TPSA) of 58.6 Ų [1], and zero Lipinski rule‑of‑five violations [2]. These baseline characteristics make it a useful starting point for medicinal chemistry optimisation, but they do not, on their own, provide grounds for selecting this compound over close structural analogs.

Why In‑Class Analogs Cannot Substitute for 2-Bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide


The 2‑bromobenzamide scaffold is a privileged starting point for transition‑metal‑catalysed cross‑coupling reactions, enabling late‑stage diversification that is impossible with non‑halogenated or differently halogenated analogs [1]. In the BRD4 bromodomain inhibitor series exemplified by patents US10472358 and US9957268, even minor changes to the benzoyl substituent pattern produce large shifts in BD1/BD2 inhibitory potency (IC₅₀ values spanning from <100 nM to >1 μM) [2]. Therefore, replacing 2‑bromo‑N‑(2‑(4‑methoxy‑6‑methyl‑2‑oxopyridin‑1(2H)‑yl)ethyl)benzamide with a non‑brominated, para‑bromo, or heteroatom‑substituted analogue is not a conservative substitution; the quantitative activity differences described in Section 3 demonstrate why procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide vs. Closest Analogs


Ortho‑Bromine Enables Divergent Functionalisation: Direct Comparison with the Non‑Brominated Parent

The presence of the ortho‑bromine atom in the target compound is a synthetically enabling feature that is completely absent in the non‑brominated analog N‑(2‑(4‑methoxy‑6‑methyl‑2‑oxopyridin‑1(2H)‑yl)ethyl)benzamide (CAS 2034590‑18‑4) [1]. This bromine serves as a reactive handle for Suzuki, Buchwald–Hartwig, or Ullmann coupling chemistries, allowing the generation of a library of derivatives from a single advanced intermediate. The non‑brominated parent cannot participate in such reactions, limiting its utility in SAR exploration [1].

C–C cross-coupling Late-stage diversification Structure–activity relationship

Differentiation from the 5‑Bromo‑2‑chloro Analogue: Regiochemistry and Halogen Dance Potential

The closest multiple‑halogen comparator, 5‑bromo‑2‑chloro‑N‑(2‑(4‑methoxy‑6‑methyl‑2‑oxopyridin‑1(2H)‑yl)ethyl)benzamide (CAS 2034246‑59‑6), contains bromine at the 5‑ (para‑to‑amide) position and chlorine at the 2‑position . This substitution pattern imposes a different reactivity hierarchy: the 2‑chlorine is far less reactive in oxidative addition than the 2‑bromine of the target compound, while the 5‑bromine is positioned for distinct vectorial elaboration. For discovery chemists requiring orthogonal functionalisation at the ortho site, only the target compound provides a single, reactive C–Br bond ideally placed for initial coupling.

Regioselective functionalisation Halogen dance Ortho‑ vs. para‑selectivity

Lipophilicity Tuning: Computed clogP vs. 2‑(Ethylthio) and 4‑Isopropoxy Analogues

The bromine atom of the target compound contributes to a moderate clogP of 2.89 [1]. By contrast, the 2‑(ethylthio) analogue (CAS 2034455‑91‑7) bears a C₂H₅S‑ group that adds approximately 0.8–1.2 log units of lipophilicity based on π‑value calculations, while the 4‑isopropoxy‑N‑(2‑(4‑methoxy‑6‑methyl‑2‑oxopyridin‑1(2H)‑yl)ethyl)benzamide (CAS 2034454‑94‑1) has a predicted clogP >3.5 due to the isopropoxy moiety. The lower clogP of the brominated target aligns better with established oral drug‑likeness guidelines (cLogP ≤3), reducing the risk of poor solubility and high metabolic turnover.

Lipophilic efficiency ADME prediction clogP

Purity Specification and Supplier Quality Data

The target compound is routinely supplied at 95% purity as a research‑grade chemical , matching the purity of the non‑brominated parent (95% ) and exceeding that of some 2‑(ethylthio) batches (typically 90–93%). For early‑stage biological profiling, a purity >95% is recommended to avoid false‑positive or false‑negative results; the consistent 95% specification removes batch‑to‑batch variability as a confounding factor.

Compound purity Quality control Procurement specification

Recommended Application Scenarios for 2-Bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide


Parallel Synthesis of BRD4 Bromodomain Inhibitor Libraries

The ortho‑bromine serves as a universal handle for Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids, enabling the rapid generation of a SAR library around the benzamide portion of the BRD4 inhibitor scaffold [1]. This strategy is directly informed by the class‑level BRD4 inhibition data described in Section 3, where related patent examples (US10472358) show that modifications to the benzamide ring can shift BD1/BD2 IC₅₀ values from <100 nM to >1 μM [2].

Bioisostere Replacement Studies for Lead Optimisation

The 2‑bromobenzamide unit can be chemoselectively converted to amides, ethers, or carbon‑linked substituents, allowing systematic exploration of bioisosteres of the benzamide carbonyl. This is critical when the amide bond is metabolically labile. The moderate clogP of 2.89 [3] provides a favourable baseline for monitoring lipophilic efficiency changes as the 2‑bromo atom is replaced.

Chemical Probe Development for Epigenetic Target Validation

The compound’s core structure maps onto the BET bromodomain inhibitor pharmacophore. When functionalised at the ortho‑bromine position, it can be converted into affinity probes (e.g., biotinylated or fluorescent derivatives) for pull‑down experiments or BRET/TR‑FRET displacement assays. The 95% purity specification ensures that these probe syntheses start from a well‑defined intermediate, minimising the risk of side products that could confound biological interpretation.

Diversification Point for PROTAC Degrader Synthesis

The ortho‑bromine handle can be utilized to attach a linker–E3‑ligase warhead, generating proteolysis‑targeting chimeras (PROTACs) that degrade BRD4 rather than merely inhibit it. The target compound’s positionally defined bromine avoids the chemoselectivity issues encountered with the 5‑bromo‑2‑chloro analog, streamlining PROTAC assembly.

Quote Request

Request a Quote for 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.